molecular formula C15H14N2O4 B14639229 (Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate CAS No. 52692-03-2

(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate

Cat. No.: B14639229
CAS No.: 52692-03-2
M. Wt: 286.28 g/mol
InChI Key: BQEIQIGUYQBEHQ-UHFFFAOYSA-N
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Description

(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate is an organic compound with a complex structure that includes both ester and azo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate typically involves the esterification of 4-[(E)-phenyldiazenyl]benzoic acid with (Methylperoxy)methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, while the azo group can participate in redox reactions. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-phenyldiazenyl]benzoate
  • Ethyl 4-[(E)-phenyldiazenyl]benzoate
  • Methyl 4-[(E)-phenyldiazenyl]benzoate

Uniqueness

(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate is unique due to the presence of both methylperoxy and azo functional groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

52692-03-2

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

methylperoxymethyl 4-phenyldiazenylbenzoate

InChI

InChI=1S/C15H14N2O4/c1-19-21-11-20-15(18)12-7-9-14(10-8-12)17-16-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

BQEIQIGUYQBEHQ-UHFFFAOYSA-N

Canonical SMILES

COOCOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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